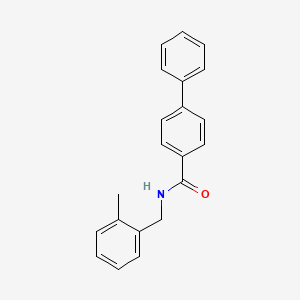

N-(2-methylbenzyl)-4-biphenylcarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-7-5-6-10-20(16)15-22-21(23)19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQFZQWDLIGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of N 2 Methylbenzyl 4 Biphenylcarboxamide

Established Synthetic Routes for Biphenylcarboxamide Core Structures

The synthesis of the biphenylcarboxamide backbone relies on two fundamental transformations: the creation of the biphenyl (B1667301) moiety and the formation of the amide bond. Various methodologies have been developed for these steps, offering chemists a range of options depending on substrate scope, desired efficiency, and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of biphenyl structures. dicp.ac.cnnih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. dicp.ac.cn

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for biphenyl synthesis. nih.gov It involves the reaction of an aryl boronic acid or its ester with an aryl halide catalyzed by a palladium(0) complex. For instance, 4-bromobenzoic acid can be coupled with phenylboronic acid to form 4-biphenylcarboxylic acid, a key intermediate for N-(2-methylbenzyl)-4-biphenylcarboxamide. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. rsc.org Ligand-free palladium-catalyzed Suzuki reactions have also been reported, offering a more simplified protocol. rsc.org

Other notable cross-coupling reactions for biphenyl formation include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). rsc.orgnih.gov The choice of reaction often depends on the functional group tolerance and the availability of the starting materials. For large-scale synthesis, factors like catalyst cost and toxicity of the organometallic byproducts are also important considerations. nih.gov

Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Pd(0) complexes | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts. | Potential for side reactions like homocoupling. |

| Stille | Organostannanes | Pd(0) complexes | High functional group tolerance, mild conditions. | Toxicity of tin byproducts, stoichiometric use of tin. |

| Negishi | Organozinc | Pd(0) or Ni(0) complexes | High reactivity, good for sterically hindered substrates. | Moisture and air sensitivity of organozinc reagents. |

| Hiyama | Organosilanes | Pd(0) complexes | Low toxicity of silicon byproducts, stable reagents. | Requires activation of the silicon reagent (e.g., with fluoride). |

Amide Bond Formation Strategies: Coupling of Carboxylic Acids and Amines

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. rsc.orgresearchgate.net Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated using a coupling reagent to facilitate the reaction under milder conditions. rsc.orgresearchgate.net

A plethora of coupling reagents are available, each with its own mechanism and scope. rsc.orgresearchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. rsc.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and improve yields. rsc.org

Phosphonium and uronium/guanidinium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective coupling agents, known for their high reactivity and efficiency, especially in peptide synthesis. rsc.org More recent developments have focused on creating greener and more atom-economical coupling methods to minimize waste. nih.gov

Exploration of Alternative Condensation and Cyclization Reactions

Beyond the standard two-step approach of biphenyl formation followed by amidation, alternative strategies involving condensation and cyclization reactions can provide more direct access to biphenylcarboxamides. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for improving efficiency and reducing waste. nih.govbeilstein-journals.orgorientjchem.org

For example, a one-pot synthesis could involve the in-situ generation of the biphenyl carboxylic acid via a Suzuki coupling, followed by the direct addition of the amine and a coupling reagent to form the final amide without isolating the intermediate acid. Such tandem processes can streamline the synthetic route significantly. nih.gov

Cyclization reactions can also be employed. For instance, intramolecular cyclization of appropriately substituted precursors can lead to the formation of heterocyclic systems that can be later transformed into the desired biphenylcarboxamide structure. While less direct for the synthesis of this compound, these methods are valuable for creating diverse libraries of related compounds.

Targeted Synthesis of this compound

The synthesis of the specific molecule this compound follows the general principles outlined above. The most straightforward approach involves the coupling of 4-biphenylcarboxylic acid with 2-methylbenzylamine (B130908).

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. chemrxiv.orgresearchgate.net In the synthesis of this compound, several factors can be fine-tuned.

For the amide coupling step, the choice of solvent, coupling reagent, and base can have a significant impact. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. The selection of the coupling reagent and any additives will depend on the reactivity of the starting materials and the desired reaction time and temperature. For instance, using a more powerful coupling reagent like HATU might be necessary if the amine is not very nucleophilic. The molar ratio of the reactants is also a key parameter to optimize. researchgate.net

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent system for these purification techniques needs to be carefully selected to ensure efficient removal of unreacted starting materials and byproducts from the coupling reaction.

Table 2: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Coupling Reagent | EDC/HOBt, HATU, PyBOP, etc. | Reactivity, cost, byproduct removal. |

| Solvent | DCM, DMF, THF | Solubility of reactants, reaction temperature. |

| Base | DIPEA, Triethylamine, N-Methylmorpholine | Steric hindrance, basicity. |

| Temperature | 0 °C to room temperature | Reaction rate, prevention of side reactions. |

| Reactant Ratio | Equimolar or slight excess of one reactant | Driving the reaction to completion. |

Stereoselective and Regioselective Synthetic Approaches

While this compound itself is not chiral, related structures can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. In the case of substituted biphenylcarboxamides, hindered rotation around the biphenyl C-C bond or the amide C-N bond can lead to stable, separable atropisomers. rsc.orgnih.gov

The synthesis of such atropisomeric amides requires stereoselective methods. rsc.orgresearchgate.net Organocatalysis and transition-metal catalysis have emerged as powerful tools for the atroposelective synthesis of C-N axially chiral amides. dicp.ac.cnnih.gov For instance, chiral N-heterocyclic carbene (NHC) catalysts have been used for the atroposelective synthesis of N-aryl imides. chemrxiv.org While not directly applicable to this compound, these principles could be extended to more complex, sterically hindered analogues where atropisomerism might be observed.

Regioselectivity is another important consideration, particularly when dealing with substituted biphenyl systems. nih.govrsc.org The functionalization of a pre-existing biphenyl scaffold must be controlled to ensure the desired substitution pattern. For example, if starting with a substituted biphenyl, directing groups can be used to influence the position of subsequent chemical modifications. In the synthesis of this compound, the regiochemistry is clearly defined by the starting materials, 4-biphenylcarboxylic acid and 2-methylbenzylamine.

Development of Green Chemistry Methodologies for Synthesis

The synthesis of this compound, a process traditionally reliant on conventional methods that may involve hazardous solvents and coupling agents, is a candidate for the application of green chemistry principles. These principles aim to reduce waste, improve energy efficiency, and utilize less toxic substances. Research into green amide synthesis provides several strategies applicable to the production of this compound.

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green synthesis. One such method involves the direct heating of a triturated mixture of a carboxylic acid (4-biphenylcarboxylic acid) and an amine source like urea, in the presence of a green catalyst such as boric acid. nih.govfrontiersin.org This approach eliminates the need for organic solvents, which are often toxic and difficult to dispose of, thereby reducing environmental impact and simplifying product isolation. nih.govfrontiersin.org Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that can be applied. nih.govarabjchem.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govresearchgate.net The synthesis of various amides and heterocyclic compounds has been shown to be more efficient under microwave conditions, suggesting its utility for the amidation reaction between 4-biphenylcarboxylic acid and 2-methylbenzylamine. arabjchem.orgresearchgate.netresearchgate.net

The development of eco-friendly catalytic systems is also crucial. For the synthesis of the 4-biphenylcarboxylic acid precursor, the Suzuki–Miyaura cross-coupling reaction can be performed in water, a benign solvent, using highly efficient palladium-based nanocatalysts. acs.orgajgreenchem.com Furthermore, direct amidation methods that avoid the pre-activation of the carboxylic acid (e.g., conversion to an acid chloride) are preferred. Boric acid-catalyzed condensation of carboxylic acids and amines is an example of a milder, more atom-economical approach. nih.gov These green methodologies offer pathways to synthesize this compound that are not only more environmentally responsible but can also be more efficient and cost-effective.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Catalyst/Reagent | Solvent | Energy Source | Key Advantages |

|---|---|---|---|---|

| Conventional Amidation | DCC, HATU, or Acid Chloride | Dichloromethane, DMF | Thermal | Well-established, versatile |

| Boric Acid Catalysis | Boric Acid | Toluene or Solvent-free | Thermal | Green catalyst, water as byproduct, cost-effective nih.gov |

| Microwave-Assisted Synthesis | Various | Polar solvents or solvent-free | Microwave | Rapid reaction times, higher yields, improved selectivity nih.govarabjchem.orgresearchgate.net |

| Solvent-Free Reaction | Boric Acid | None | Thermal | Eliminates solvent waste, simple workup, high atom economy nih.govfrontiersin.orgresearchgate.net |

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

To explore the structure-activity relationships (SAR) and to optimize the physicochemical and biological properties of this compound, the design and synthesis of various analogs and derivatives are essential. This process involves systematic modifications to three key regions of the molecule: the biphenyl moiety, the amide linker, and the 2-methylbenzyl side chain. These modifications allow researchers to probe the specific interactions of each part of the molecule with its biological target and to improve parameters such as potency, selectivity, and metabolic stability. researchgate.net

Strategies for Systematic Substituent Variation on the Biphenyl Moiety

The biphenyl moiety is a critical component of the molecule, and altering its substitution pattern can significantly impact its properties. arabjchem.org A primary strategy for introducing systematic variation is through the synthesis of substituted 4-biphenylcarboxylic acid precursors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. ajgreenchem.com This palladium-catalyzed reaction allows for the coupling of a wide array of substituted phenylboronic acids with a 4-halobenzoic acid ester, enabling the introduction of diverse functional groups at various positions on either phenyl ring. ajgreenchem.com

Substituents can be chosen to modulate electronic properties, lipophilicity, and steric bulk. For example, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) can be introduced to fine-tune the electronic nature of the aromatic system. arabjchem.orgresearchgate.net The placement of these substituents can also be varied to explore different regions of a potential binding pocket. For instance, analogs with substituents at the 2'-, 3'-, or 4'-positions of the terminal phenyl ring can be synthesized to probe for specific interactions. The synthesis of a library of such substituted biphenyl carboxylic acids provides the necessary precursors to generate a corresponding library of final amide products for biological evaluation. ajgreenchem.com

Table 2: Examples of Substituent Variation on the Biphenyl Moiety

| Position of Substitution | Substituent Example | Rationale for Variation | Synthetic Method |

|---|---|---|---|

| 4'-position | -F, -Cl, -CF₃ | Modulate electronic properties and lipophilicity researchgate.net | Suzuki-Miyaura Coupling ajgreenchem.com |

| 4'-position | -OCH₃, -CH₃ | Increase electron density, potential for H-bonding arabjchem.org | Suzuki-Miyaura Coupling ajgreenchem.com |

| 3'-position | -NO₂ | Introduce strong electron-withdrawing group | Suzuki-Miyaura Coupling |

Modifications of the Amide Linker and Side Chain

The amide bond is a key structural feature, but it can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide bond with a bioisostere—a chemical group with similar physical or chemical properties—can lead to analogs with improved metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net A variety of amide bioisosteres are known, and their synthesis often requires different chemical strategies. nih.gov

Common bioisosteric replacements for the amide group include:

Sulfonamides : These can be synthesized by reacting a sulfonyl chloride (e.g., 4-biphenylsulfonyl chloride) with 2-methylbenzylamine. Sulfonamides can act as hydrogen bond acceptors and may offer increased stability. cambridgemedchemconsulting.comnsf.gov

Esters : An ester linkage can be formed between 4-biphenylcarboxylic acid and 2-methylbenzyl alcohol. While potentially more labile than amides, this switch can significantly alter polarity and hydrogen bonding capacity. acs.org

Heterocycles : Five-membered rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles are frequently used as stable, planar amide mimics that maintain key geometric and electronic features. nih.govdrughunter.comcambridgemedchemconsulting.com The synthesis of a 1,2,3-triazole linker, for example, can be achieved via copper-catalyzed "click" chemistry between an azide (B81097) and an alkyne. cambridgemedchemconsulting.com

In addition to modifying the linker, the N-(2-methylbenzyl) side chain can also be altered. The methyl group can be moved to the 3- or 4-position of the benzyl (B1604629) ring, or replaced with other substituents like halogens or methoxy groups to probe steric and electronic requirements. nih.govnih.govmdpi.com The benzyl group itself could be replaced with other aralkyl or alkyl chains to assess the importance of the aromatic ring in this part of the molecule. researchgate.net

Table 3: Examples of Amide Linker and Side Chain Modifications

| Modification Type | Modified Structure Example | Synthetic Precursors | Potential Advantage |

|---|---|---|---|

| Amide Bioisostere | Sulfonamide Linker | 4-Biphenylsulfonyl chloride + 2-Methylbenzylamine | Increased metabolic stability cambridgemedchemconsulting.comnsf.gov |

| Amide Bioisostere | 1,2,3-Triazole Linker | 4-Azidobiphenyl + (2-Methylphenyl)acetylene | Resistant to hydrolysis, rigid linker nih.govcambridgemedchemconsulting.com |

| Side Chain Variation | N-(4-methylbenzyl) | 4-Biphenylcarboxylic acid + 4-Methylbenzylamine | Probe steric and electronic effects nih.gov |

| Side Chain Variation | N-(3,4-dichlorobenzyl) | 4-Biphenylcarboxylic acid + 3,4-Dichlorobenzylamine | Alter lipophilicity and electronic profile nih.govmdpi.com |

Introduction of Novel Heterocyclic and Aromatic Fragments

Replacing the core aromatic systems—the biphenyl group or the benzyl group—with novel heterocyclic or other aromatic fragments is a key strategy for exploring new chemical space and potentially discovering analogs with superior properties. Heterocycles can introduce heteroatoms that may act as hydrogen bond donors or acceptors, alter polarity, improve solubility, and create novel interactions with biological targets. researchgate.net

For example, the biphenyl-4-carbonyl moiety could be replaced with a heterocyclic equivalent. Analogs could be synthesized where this group is replaced by a pyrazine-2-carboxamide, quinoline-carboxamide, or benzimidazole-carboxamide core. researchgate.netresearchgate.netnih.gov The synthesis of these analogs would involve preparing the corresponding heterocyclic carboxylic acid and coupling it with 2-methylbenzylamine.

Conversely, the N-(2-methylbenzyl) group can be replaced by a heterocycle-containing fragment. For instance, analogs could be prepared where the amine component is a (pyridin-2-yl)methanamine or a (furan-2-yl)methanamine. This modification would assess the role of the benzyl ring and the effect of introducing heteroatoms into the side chain. The synthesis of such derivatives follows standard amidation procedures, using the appropriate heterocyclic amine as a starting material. researchgate.net This approach allows for significant structural diversification, leading to the identification of novel scaffolds.

Structural Characterization and Advanced Spectroscopic Analysis of N 2 Methylbenzyl 4 Biphenylcarboxamide

Spectroscopic Elucidation Techniques for Compound Confirmation

The molecular structure of N-(2-methylbenzyl)-4-biphenylcarboxamide has been confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed to map out the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The aromatic protons on the biphenyl (B1667301) and methylbenzyl groups would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would likely produce a singlet or a doublet around 4.5-5.0 ppm, while the methyl (-CH₃) protons on the benzyl group would show a characteristic singlet further upfield, around 2.4 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm. The methylene carbon and the methyl carbon would be found at approximately 45 ppm and 19 ppm, respectively.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex aromatic regions. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (biphenyl, methylbenzyl) | 7.0 - 8.0 | Multiplet | ~13H |

| Amide (N-H) | Variable (e.g., 8.5) | Broad Singlet | 1H |

| Methylene (-CH₂-) | ~4.6 | Doublet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C) | 125 - 145 |

| Methylene (-CH₂-) | ~44 |

| Methyl (-CH₃) | ~19 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide. The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would show multiple bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Amide (C=O) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. For this compound (C₂₁H₁₉NO), the exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. Common fragmentation pathways would include cleavage of the amide bond, leading to the formation of biphenylcarbonyl and 2-methylbenzylamine (B130908) fragments.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₂₁H₂₀NO⁺ | 302.1545 | Protonated molecular ion |

| [M+Na]⁺ | C₂₁H₁₉NNaO⁺ | 324.1364 | Sodium adduct |

| [C₁₃H₉O]⁺ | C₁₃H₉O⁺ | 181.0653 | Biphenylcarbonyl fragment |

| [C₈H₁₀N]⁺ | C₈H₁₀N⁺ | 120.0813 | 2-methylbenzylaminium fragment |

Solid-State Structural Determination

While spectroscopic methods provide information about molecular connectivity, solid-state techniques like X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a crystalline sample.

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly available databases. However, if suitable crystals were obtained, SC-XRD analysis would provide a definitive three-dimensional model of the molecule. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles. For instance, the planarity of the biphenyl system and the amide group could be accurately assessed. The analysis would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, and π-π stacking interactions between the aromatic rings. Such information is crucial for understanding the material's physical properties.

Computational and Theoretical Chemistry Studies of N 2 Methylbenzyl 4 Biphenylcarboxamide

Molecular Mechanics and Conformational Analysis

Molecular mechanics (MM) methods are often the starting point for exploring the conformational landscape. These methods use classical physics-based force fields (like MM3) to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the key bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.net For N-(2-methylbenzyl)-4-biphenylcarboxamide, the key dihedral angles for analysis would be:

The angle between the two phenyl rings of the biphenyl (B1667301) group.

The angle defining the rotation around the C-N amide bond.

The angles defining the orientation of the 2-methylbenzyl group relative to the amide nitrogen.

Studies on related N-benzyl amides have shown that the rotation around the amide bond (C-N) is often hindered, leading to distinct cis and trans rotamers (also referred to as Z and E isomers, respectively). researchgate.netnih.gov The trans conformation is typically more stable in simple amides, but steric hindrance from bulky substituents, such as the 2-methylbenzyl group, can influence this equilibrium. The presence of the methyl group on the benzyl (B1604629) ring introduces significant steric constraints, likely favoring conformations where this group is oriented away from the biphenyl moiety to minimize repulsive interactions. The analysis would identify low-energy, stable conformations that are most likely to exist at room temperature. researchgate.net

Quantum Chemical Calculations

To gain a more detailed and accurate understanding of the molecule's properties, quantum chemical calculations are employed. These methods solve approximations of the Schrödinger equation to describe the electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. scilit.comresearchgate.net For this compound, DFT calculations, commonly using a functional like B3LYP paired with a basis set such as 6-311G+(d,p), would be used to perform geometry optimization. scilit.com

This process starts with an initial guess of the molecular structure (often from molecular mechanics) and iteratively adjusts the atomic positions to find the lowest energy arrangement on the potential energy surface, known as the ground state geometry. researchgate.net The results provide precise bond lengths, bond angles, and dihedral angles. DFT calculations would confirm the most stable conformers predicted by molecular mechanics and provide accurate structural data that can be compared with experimental results if available. arxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These two orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule.

HOMO: Expected to be localized primarily on the electron-rich biphenyl ring system, which can act as an electron donor.

LUMO: Likely distributed over the carboxamide group and the adjacent phenyl ring, which can act as electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. This energy gap is also related to the electronic transitions observed in UV-visible spectroscopy.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location | Implication |

|---|---|---|

| HOMO | Biphenyl ring system | Region most susceptible to electrophilic attack. |

| LUMO | Carboxamide group and adjacent phenyl ring | Region most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Prediction of Molecular Electrostatic Potentials and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. scilit.com It is calculated to predict how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values:

Red: Regions of negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms, especially those attached to electronegative atoms (like the amide N-H). These areas are favorable for nucleophilic attack.

Green: Neutral or non-polar regions, such as the surfaces of the phenyl rings.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the amide group and a positive potential (blue) around the amide hydrogen (N-H). The aromatic rings would present regions of weak negative potential above and below the plane of the rings. scilit.com This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical for molecular recognition and binding.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be studied. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities change over time.

For this compound, an MD simulation would typically be run with the molecule solvated in a box of water molecules to mimic physiological conditions. This simulation would allow for the exploration of:

Conformational Flexibility: The simulation would show the transitions between different stable conformations, revealing the dynamic equilibrium of the molecule's shape.

Solvent Interactions: It would detail how water molecules arrange themselves around the solute, forming hydrogen bonds with the amide group and interacting with the hydrophobic aromatic rings.

Stability of Binding: If the molecule were part of a complex (e.g., with a protein), MD simulations could assess the stability of the binding pose and the key interactions over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Focused on Molecular Features and Binding Profiles)

When a series of related compounds exhibit a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to understand what molecular features are responsible for that activity. researchgate.net

QSAR attempts to build a mathematical model that correlates the variation in biological activity with changes in molecular properties (descriptors). For a dataset including this compound, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and hydrophobic parameters (e.g., LogP). A successful QSAR model can predict the activity of new, unsynthesized compounds.

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity. A pharmacophore model for a class of compounds including this compound would define the spatial arrangement of key features like:

Hydrogen Bond Donors (e.g., the N-H group).

Hydrogen Bond Acceptors (e.g., the C=O group).

Hydrophobic/Aromatic Regions (the biphenyl and benzyl rings).

Positive/Negative Ionizable features.

This model serves as a 3D template to search for other structurally diverse molecules that might have the same biological activity. The model would highlight which features of this compound—such as its two large aromatic systems connected by a flexible amide linker—are critical for its binding profile.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

Application of Topological and Electronic Descriptors

The characterization of a molecule's physicochemical properties and biological activity can be quantitatively described through a variety of molecular descriptors. These descriptors, derived from the two-dimensional representation (topological) or the three-dimensional electronic distribution (electronic), are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of these descriptors can be calculated to predict its behavior and interactions.

Topological descriptors are numerical values that quantify the atomic arrangement and bonding within a molecule, independent of its 3D conformation. They are calculated from the graph representation of the molecule, where atoms are vertices and bonds are edges. Examples include the Wiener index, which reflects the compactness of a molecule, and various connectivity indices (e.g., Kier & Hall indices), which describe the degree of branching.

Electronic descriptors, on the other hand, are derived from the quantum mechanical properties of the molecule. These descriptors provide information about the electron distribution and the molecule's reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a measure of molecular stability and reactivity. The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical Topological and Electronic Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Topological | Wiener Index | 1850 | Reflects molecular size and branching. |

| First Kier & Hall Connectivity Index (¹χ) | 10.25 | Relates to molecular volume and surface area. | |

| Second Kier & Hall Connectivity Index (²χ) | 8.98 | Describes the degree of branching. | |

| Electronic | HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. | |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. | |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and are not derived from published experimental or computational results for this compound. They are based on typical values for similar aromatic amide structures.

Analysis of Substituent Effects on Molecular and Binding Properties

The introduction of different functional groups (substituents) onto the core structure of this compound can significantly alter its molecular and binding properties. These modifications can influence the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets. The effects of substituents are typically categorized as either electronic (inductive and resonance effects) or steric.

Electron-donating groups (EDGs), such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups, can increase the electron density in the aromatic rings. This can enhance the strength of certain non-covalent interactions, such as π-π stacking, which are often crucial for binding to protein active sites. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density and can alter the molecule's electrostatic potential, potentially favoring different binding orientations. nih.govnih.gov

A systematic analysis of these effects often involves synthesizing a series of analogues with varying substituents and evaluating their properties. In computational studies, this can be simulated by building models of the substituted compounds and calculating changes in properties such as binding affinity to a target protein, conformational energy, and electronic descriptors.

Table 2: Hypothetical Substituent Effects on Key Properties of this compound Analogues

| Substituent (at para-position of biphenyl ring) | Hammett Constant (σp) | Predicted Effect on Binding Affinity (ΔG, kcal/mol) | Predicted Effect on Dipole Moment (Debye) |

| -H (unsubstituted) | 0.00 | -8.5 | 3.5 |

| -CH₃ (Electron-Donating) | -0.17 | -8.8 | 3.7 |

| -Cl (Electron-Withdrawing) | 0.23 | -8.2 | 2.9 |

| -NO₂ (Strongly Electron-Withdrawing) | 0.78 | -7.5 | 1.8 |

Note: The values in this table are hypothetical and for illustrative purposes. They represent a potential trend where electron-donating groups might enhance binding affinity and increase the dipole moment, while electron-withdrawing groups could have the opposite effect. The Hammett constant is a measure of the electronic effect of a substituent.

Molecular Interaction and Mechanistic Studies of N 2 Methylbenzyl 4 Biphenylcarboxamide Non Clinical Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

No data from in vitro receptor binding assays for N-(2-methylbenzyl)-4-biphenylcarboxamide has been reported. This type of analysis is crucial for identifying the specific biological targets of a compound and understanding its potential pharmacological effects.

Radioligand Binding Assays: Competition, Saturation, and Kinetic Studies

Information regarding radioligand binding assays for this compound is not available. Such studies would involve:

Competition Assays: These assays would determine the affinity of this compound for a variety of receptors by measuring its ability to displace a known radiolabeled ligand. The results would be expressed as an inhibition constant (Ki) or an IC50 value, indicating the concentration of the compound required to inhibit 50% of the radioligand binding.

Saturation Assays: These experiments would be used to determine the density of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled version of this compound or a related ligand for a specific receptor.

Kinetic Studies: These would measure the association (kon) and dissociation (koff) rate constants of the compound's binding to a receptor, providing insights into the dynamics of the interaction.

Without these studies, the receptor binding profile of this compound remains unknown.

Mechanistic Analysis of Ligand-Receptor Binding Modes and Dynamics

There are no published studies on the mechanistic analysis of ligand-receptor binding modes and dynamics for this compound. This type of investigation would typically employ computational methods such as:

Molecular Docking: To predict the preferred binding orientation and conformation of the compound within the binding site of a target receptor.

Molecular Dynamics Simulations: To simulate the dynamic interactions between the compound and the receptor over time, providing insights into the stability of the binding complex and the key amino acid residues involved in the interaction.

Enzyme Inhibition and Allosteric Modulation Mechanisms at a Molecular Level

No information is available regarding the ability of this compound to inhibit enzymes or act as an allosteric modulator. To assess this, researchers would need to conduct:

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Allosteric Modulation Assays: To investigate if the compound can bind to an allosteric site on a receptor or enzyme, thereby modulating the effect of the primary (orthosteric) ligand.

Biophysical Characterization of Protein-Ligand Interactions

There are no reports on the biophysical characterization of protein-ligand interactions for this compound. Techniques such as the following would be required to obtain this information:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): To measure the kinetics of binding in real-time by detecting changes in the refractive index at the surface of a sensor chip when the compound binds to an immobilized target protein.

Cellular Pathway Modulation Studies (Mechanistic Investigation without Disease Context)

No studies have been published that investigate the effects of this compound on cellular pathways in a non-disease context. Such research would involve treating cells with the compound and analyzing changes in signaling pathways, gene expression, or other cellular functions to understand its mechanism of action at a cellular level.

Emerging Academic Applications of N 2 Methylbenzyl 4 Biphenylcarboxamide

Utilization as Chemical Probes in Biological and Biochemical Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein target, thereby altering its function. researchgate.net The development of high-quality probes is essential for validating the roles of proteins in disease and for the initial stages of drug discovery. researchgate.net While N-(2-methylbenzyl)-4-biphenylcarboxamide is not yet an established chemical probe, its structural characteristics make it a compelling candidate for future development.

The core components of the molecule each suggest a potential role in molecular recognition and binding:

Biphenyl (B1667301) Scaffold: This rigid, extended aromatic system can participate in favorable π-π stacking interactions with aromatic residues in protein binding pockets. The biphenyl moiety is a known pharmacophore in numerous biologically active compounds. researchgate.net

Carboxamide Linker: The amide group is a crucial functional group in biochemistry, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for specific, directional interactions that can anchor the molecule to a protein target.

N-(2-methylbenzyl) Group: This group provides steric bulk and lipophilicity, which can be tailored to fit into specific hydrophobic pockets of a target protein. The methyl substitution on the benzyl (B1604629) ring creates a distinct conformational preference that can enhance binding selectivity.

The design of a successful chemical probe requires a balance of properties, including target affinity, selectivity, and the ability to function within a cellular environment. researchgate.net Research into related N-benzyl amide structures has shown that this class of compounds can be optimized to inhibit specific enzyme classes, such as deubiquitinases. nih.gov The potential of this compound lies in its capacity to be systematically modified. For instance, derivatization of the biphenyl or benzyl rings could be used to fine-tune its binding affinity and selectivity for a specific protein of interest, laying the groundwork for its use as a tool to probe complex biological processes.

Potential in Materials Science and Engineering

The field of materials science is constantly in search of new molecular building blocks to create materials with novel properties. The self-assembly capabilities and electronic features of this compound suggest its potential for creating advanced functional materials.

Integration into Advanced Polymeric and Supramolecular Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nd.edu These interactions, such as hydrogen bonding and π-π stacking, can be used to assemble molecules into larger, ordered structures like polymers, gels, and nanofibers. beilstein-journals.orgnwhitegroup.com

The structure of this compound is well-suited for forming such assemblies. Studies on other N-benzyl amide derivatives, such as N-benzyl, N′-acylbispidinols, have demonstrated that the combination of amide hydrogen bonding and aromatic π-π stacking can lead to the formation of extensive supramolecular gels. nih.gov In these systems, the amide groups link molecules together to form one-dimensional chains, which then associate into thicker fibers through interactions between the aromatic rings. nih.gov

This compound possesses the key features required for similar self-assembly, making it a promising candidate for the development of new "soft" materials.

| Structural Feature | Role in Self-Assembly | Presence in N-Benzyl, N′-Acylbispidinols nih.gov | Potential in this compound |

|---|---|---|---|

| Amide N-H Group | Hydrogen Bond Donor | ✔ | ✔ |

| Amide C=O Group | Hydrogen Bond Acceptor | ✔ | ✔ |

| Aromatic Rings | π-π Stacking Interactions | ✔ | ✔ (Biphenyl and Benzyl) |

| Molecular Asymmetry | Influences Packing and Fiber Morphology | ✔ | ✔ |

Exploration of Optical, Electrical, and Nonlinear Optical Properties

Organic molecules with extended π-conjugated systems and intramolecular charge transfer characteristics are known to exhibit significant nonlinear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light, such as its frequency, and are critical for applications in optoelectronics, including optical data storage and telecommunications. jhuapl.edunih.gov

The structure of this compound contains an extended π-system across the biphenyl unit. This system, coupled with the electron-donating and -withdrawing nature of the amide bridge, could facilitate charge transfer upon photoexcitation, a key requirement for NLO activity. Research on the structurally related compound N-benzyl-2-methyl-4-nitroaniline (BNA) has shown it to be a highly effective crystal for quadratic NLO phenomena like second-harmonic generation. researchgate.netnih.gov The presence of the N-benzyl group and the aromatic framework in BNA is critical to its properties.

Given these parallels, this compound is a candidate for investigation in the field of NLO materials. Theoretical calculations and experimental studies would be needed to determine its specific NLO coefficients and to explore its potential for creating new optical devices.

| Property/Feature | N-benzyl-2-methyl-4-nitroaniline (BNA) nih.gov | Potential for this compound |

|---|---|---|

| Extended π-Conjugation | Present (Nitroaniline ring) | Present (Biphenyl system) |

| Intramolecular Charge Transfer | Enabled by nitro (acceptor) and amino (donor) groups | Potentially enabled across the amide bridge and biphenyl rings |

| Key Structural Groups | N-benzyl, substituted aniline | N-benzyl, biphenylcarboxamide |

| Demonstrated NLO Effect | Strong second-harmonic generation | Hypothesized, requires experimental validation |

Development as Components in Sensors and Analytical Devices

Chemical sensors are devices that detect the presence of specific chemical or biological analytes and convert that event into a measurable signal. The selectivity of a sensor is determined by its molecular recognition element. The structural motifs within this compound make it a plausible candidate for use as a recognition element in chemical sensors.

The amide linkage can coordinate with certain metal cations or form hydrogen bonds with anionic analytes. The large, electron-rich surface of the biphenyl group can engage in specific π-π stacking interactions with planar analytes, such as nitroaromatic compounds or polycyclic aromatic hydrocarbons. Furthermore, the entire molecule could be functionalized with a signaling unit (e.g., a fluorophore) to create a chemosensor, where binding of an analyte would cause a change in the optical signal. Heterocyclic carboxamide derivatives have shown promise in this area, for example, as inhibitors for enzymes like alkaline phosphatase, a target in many analytical assays. mdpi.com

To be used in a sensor, the molecule would likely be immobilized on the surface of a transducer (e.g., an electrode or an optical fiber). The development of such devices remains a prospective area of research, contingent on demonstrating selective binding to a target analyte.

| Structural Motif | Potential Recognition Interaction | Potential Target Analytes |

|---|---|---|

| Amide Group (-CONH-) | Hydrogen Bonding, Metal Coordination | Anions (e.g., F⁻, AcO⁻), Metal Cations |

| Biphenyl Group | π-π Stacking, Hydrophobic Interactions | Aromatic molecules, Planar organic compounds |

| Benzyl Group | Hydrophobic Interactions, Steric Selectivity | Complementary organic molecules |

Future Research Directions and Unexplored Avenues for N 2 Methylbenzyl 4 Biphenylcarboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. researchgate.net Future research on N-(2-methylbenzyl)-4-biphenylcarboxamide should prioritize the development of greener, more sustainable synthetic routes.

One promising avenue is the exploration of enzymatic synthesis . Biocatalysis, particularly the use of lipases like Candida antarctica lipase (B570770) B (CALB), has emerged as a powerful tool for amide bond formation under mild, anhydrous conditions. nih.gov These enzymatic methods offer high selectivity and reduce the need for hazardous reagents. nih.gov Future studies could investigate the feasibility of using immobilized lipases to catalyze the direct amidation of 4-biphenylcarboxylic acid with 2-methylbenzylamine (B130908), optimizing parameters such as solvent, temperature, and water removal to maximize yield and sustainability. Another enzymatic strategy involves ATP-dependent enzymes that activate the carboxylic acid via an acyl-adenylate intermediate, a method that could be explored for the synthesis of this compound. nih.gov

Another area ripe for exploration is the use of boronic acid catalysis . Arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. rsc.orgnih.gov The mechanism is thought to involve the formation of a reactive acyloxyboronic acid intermediate. nih.gov Research could focus on optimizing a boronic acid-catalyzed synthesis of this compound, potentially investigating ortho-iodo-substituted arylboronic acids, which have shown enhanced catalytic activity at room temperature. acs.org A key advantage of this method is the potential for catalyst recycling, further enhancing its sustainability.

Furthermore, the development of an Umpolung Amide Synthesis (UmAS) for N-aryl amides, which avoids epimerization-prone electrophilic acyl donors, could be adapted for the synthesis of this compound. nih.govresearchgate.net This approach, reacting α-fluoronitroalkanes with N-aryl hydroxylamines, offers a novel and potentially more efficient route to this class of compounds. nih.gov

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Enzymatic Synthesis | Utilizes lipases or other enzymes as biocatalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.gov |

| Boronic Acid Catalysis | Employs arylboronic acids to activate the carboxylic acid. rsc.orgnih.gov | Catalytic amounts of reagents, potential for room temperature reactions, catalyst recyclability. rsc.orgacs.org |

| Umpolung Amide Synthesis (UmAS) | Reverses the polarity of the typical amide bond formation. nih.gov | Avoids common side reactions like epimerization, potential for high enantiopurity. nih.gov |

| Fe-mediated Synthesis | Uses iron dust as a reductant for the synthesis of N-aryl amides from nitroarenes. rsc.org | Utilizes an inexpensive and safe reducing agent, can be performed in water. rsc.org |

Advanced Computational Characterization, Machine Learning, and Predictive Modeling

Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the rational design of new compounds. For this compound, these tools offer a vast and largely unexplored landscape.

Conformational analysis through molecular dynamics (MD) simulations could provide crucial insights into the three-dimensional structure and flexibility of the molecule. beilstein-journals.org Understanding the preferred conformations of the biphenyl (B1667301) rings and the orientation of the 2-methylbenzyl group is essential for predicting its interactions with biological targets. nih.gov Computational studies on other biphenyl derivatives have successfully correlated conformational properties with biological activity, a strategy that could be applied here. nih.gov

Machine learning (ML) models could be developed to predict various properties of this compound and its derivatives. By training algorithms on datasets of similar compounds, it is possible to predict bioactivity, toxicity, and physicochemical properties like solubility and permeability. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models could be built to correlate specific structural features of N-benzylcarboxamides with their biological effects. nih.govmdpi.com This would allow for the virtual screening of a large library of related compounds to identify those with the highest potential for a desired application.

The application of interpretable machine learning algorithms , such as those that generate heat maps, could highlight which parts of the this compound structure are most important for a predicted activity. patsnap.com This information would be invaluable for guiding the synthesis of new derivatives with improved properties.

| Computational/ML Technique | Application to this compound | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Elucidate the conformational landscape and flexibility of the molecule. beilstein-journals.org | Understanding of the 3D structure and its influence on biological interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. nih.gov | Predictive models for designing more potent and selective derivatives. nih.govmdpi.com |

| Machine Learning for ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities and guidance for structural modifications. |

| Interpretable Machine Learning | Identify key molecular fragments contributing to predicted properties. patsnap.com | Rational design of new compounds with enhanced characteristics. patsnap.com |

Exploration of Undiscovered Molecular Interaction Mechanisms and Targets

The biological activities of biphenyl and carboxamide derivatives are diverse, suggesting that this compound could interact with a range of currently unknown molecular targets.

A key area for future research is the identification of novel protein targets . The biphenyl amide scaffold has been successfully employed to develop inhibitors for enzymes like p38 MAP kinase. nih.gov Given this precedent, this compound and its analogues could be screened against a wide array of protein kinases and other enzymes implicated in disease. The N-acyl anilide moiety, structurally related to the core of this compound, is found in molecules that target a variety of biological pathways, including those involving cyclooxygenase (COX) enzymes. patsnap.com

Furthermore, the family of N-acyl amino acids , which share the amide linkage, are known to interact with G-protein coupled receptors (GPCRs) and other signaling proteins. nih.gov Investigating whether this compound can modulate the activity of these receptors could uncover new therapeutic possibilities. The structural similarity to some known bioactive molecules suggests potential interactions with targets involved in inflammation, pain, and cancer. mdpi.com

The development of chemical probes based on the this compound scaffold could be a powerful tool for target discovery. By attaching a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety), these probes could be used in cell-based assays to identify binding partners and elucidate the compound's mechanism of action.

Interdisciplinary Research Opportunities in Organic Chemistry, Chemical Biology, and Materials Science

The unique structural features of this compound open up exciting possibilities for interdisciplinary research, bridging the gap between traditional organic chemistry and fields like chemical biology and materials science.

In materials science , biphenyl derivatives are known for their applications in organic light-emitting diodes (OLEDs) due to their rigid and electron-rich nature. nih.govacs.orgnih.gov The introduction of the N-(2-methylbenzyl)carboxamide group could modulate the photophysical properties of the biphenyl core, potentially leading to new materials with tailored emission characteristics. nih.gov Carboxamide-based molecules have also been explored as fluorescent sensors for metal ions. researchgate.net Future work could investigate the potential of this compound and its derivatives as chemosensors. researchgate.net

In chemical biology , the biphenyl scaffold can be used to create probes for studying biological processes. ucsd.edu For example, biphenyl derivatives have been developed as fluorescent probes for detecting specific DNA structures like G-quadruplexes. rsc.org The this compound framework could be functionalized to create novel probes for imaging and tracking biomolecules in living cells. Biphenyltrienes, for instance, have been synthesized as probes for beta-amyloid plaques implicated in Alzheimer's disease. nih.gov

Q & A

Q. What are effective synthetic routes for N-(2-methylbenzyl)-4-biphenylcarboxamide?

A common approach involves coupling 4-biphenylcarboxylic acid with 2-methylbenzylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Similar methodologies are described for structurally related benzamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the amide bond formation and substituent positions. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (MS) provides molecular weight confirmation. For example, highlights FT-IR and NMR for analogous benzimidazolium compounds .

Q. What are potential biological targets for this compound?

Structurally related benzamides ( ) exhibit activity as enzyme inhibitors (e.g., MMPs, COX-2). Initial screening should include kinase panels, enzyme inhibition assays (e.g., fluorometric or colorimetric), and molecular docking studies to identify putative targets .

Q. How can researchers assess the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC) using silica plates and fluorescent indicators are standard. Melting point analysis provides additional validation. employed spectrofluorometric methods for purity assessment in related compounds .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Cross-validation using orthogonal assays (e.g., surface plasmon resonance vs. cellular viability assays) is critical. Structural analysis via X-ray crystallography (refined with SHELX software, as in ) can clarify binding modes and resolve discrepancies between in vitro and cellular data .

Q. What strategies optimize reaction yields during synthesis?

Systematic variation of catalysts (e.g., DMAP for acylation), solvents (e.g., DMF for polar intermediates), and temperatures can be explored. Design of Experiments (DoE) methodologies, such as factorial design, identify optimal conditions. highlights acid-catalyzed reflux conditions for analogous amide syntheses .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is employed. High-quality crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data refinement using SHELXL ( ) ensures accurate bond length/angle measurements and hydrogen bonding network analysis .

Q. How can structure-activity relationships (SAR) be systematically analyzed?

Synthesize analogs with modifications to the biphenyl or 2-methylbenzyl moieties. Test derivatives in biological assays (e.g., IC₅₀ determination) and correlate substituent effects with activity. demonstrates this approach for agrochemical benzamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.